molecular formula C17H16N4O3 B4629236 N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B4629236
M. Wt: 324.33 g/mol
InChI Key: UYAARASHHFCTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core linked to a propanamide chain. The oxadiazole ring is substituted at the 3-position with a 4-pyridinyl group, while the propanamide moiety is attached to a 3-methoxyphenyl group. This structural architecture positions the compound within a broader class of oxadiazole derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and receptor modulation properties.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-23-14-4-2-3-13(11-14)19-15(22)5-6-16-20-17(21-24-16)12-7-9-18-10-8-12/h2-4,7-11H,5-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAARASHHFCTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H16N4O2C_{15}H_{16}N_4O_2 and a molecular weight of 284.31 g/mol. The structure features a methoxyphenyl group and a pyridinyl-oxadiazole moiety, which are crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating potent activity in the micromolar range .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells through the activation of the p53 pathway, leading to increased expression of pro-apoptotic proteins such as caspase-3 . This mechanism is critical for its potential use as an anticancer agent.
  • Enzyme Inhibition : this compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly hCA IX and XII, which are associated with tumor growth and metastasis. Some derivatives have shown nanomolar inhibition potency .

Biological Assays and Efficacy

The biological activity of this compound has been assessed through various in vitro assays:

Cell Line IC50 (μM) Mechanism
MCF-70.65Apoptosis induction
HeLa2.41Apoptosis induction
PANC-10.75Enzyme inhibition
SK-MEL-20.89Enzyme inhibition

Case Studies

  • Anticancer Activity : In a study assessing the anticancer properties of various oxadiazole derivatives, this compound exhibited notable cytotoxicity against MCF-7 cells with an IC50 value significantly lower than many other tested compounds .
  • Enzyme Inhibition : Another study highlighted the selectivity of certain derivatives against hCA IX and XII, suggesting that modifications to the oxadiazole structure could enhance potency and selectivity for cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds related to N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide exhibit significant antimicrobial properties. The oxadiazole moiety is known for its ability to disrupt bacterial cell walls and inhibit growth. Studies have shown that derivatives of this compound can effectively combat various strains of bacteria and fungi, making them promising candidates for the development of new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival. In vitro assays have demonstrated that certain analogs can significantly reduce the viability of cancer cell lines, indicating a potential role in cancer therapy .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. Its application in conditions such as arthritis and other inflammatory diseases is being explored due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Herbicidal Activity

The compound's structural features suggest potential herbicidal activity. Research into related oxadiazole derivatives has shown efficacy against a range of weeds, making them suitable candidates for herbicide development. The mechanism of action is believed to involve disruption of plant metabolic processes, leading to growth inhibition .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its applications. Various modifications to the oxadiazole ring and the pyridine substituents have been studied to enhance potency and selectivity against target organisms.

ModificationEffect on Activity
Substitution on the oxadiazole ringIncreased antibacterial potency
Variation in pyridine positionEnhanced anticancer efficacy
Alteration of methoxy groupImproved anti-inflammatory effects

Synthesis and Screening

A notable study involved the synthesis of several derivatives of this compound followed by screening for antimicrobial activity against clinical isolates of bacteria. Results indicated that certain derivatives exhibited MIC values comparable to existing antibiotics, suggesting their potential for further development into therapeutic agents .

Agricultural Field Trials

Field trials assessing the herbicidal efficacy of related compounds demonstrated significant weed control in crops without adversely affecting crop yield. These trials are essential for evaluating practical applications in agricultural settings and determining environmental safety profiles .

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and aromatic substituents are susceptible to oxidation under specific conditions:

  • Oxadiazole Ring Oxidation : Strong oxidizing agents (e.g., KMnO₄, CrO₃) may cleave the oxadiazole ring to form carboxylic acid derivatives or nitro compounds, depending on reaction conditions.

  • Methoxy Group Demethylation : Oxidative cleavage of the methoxy group (-OCH₃) on the phenyl ring can yield phenolic derivatives using reagents like BBr₃ or HI.

Example Reaction Pathway :

Compound+KMnO4Carboxylic Acid Derivative+CO2[3]\text{Compound} + \text{KMnO}_4 \rightarrow \text{Carboxylic Acid Derivative} + \text{CO}_2 \quad[3]

Reduction Reactions

Reductive transformations target the oxadiazole ring and amide functionalities:

  • Oxadiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the oxadiazole to a diamino intermediate, altering electronic properties.

  • Amide Reduction : LiAlH₄ converts the propanamide group to a primary amine, enhancing nucleophilicity .

Key Reagents :

Reaction TypeReagents/ConditionsProduct
Oxadiazole ReductionH₂ (1 atm), Pd-C, EtOH, 25°CDiamino intermediate
Amide ReductionLiAlH₄, THF, reflux3-Aminopropyl derivative

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic rings and the oxadiazole core:

  • Pyridine Ring Substitution : The 4-pyridinyl group undergoes halogenation (Cl₂/FeCl₃) or nitration (HNO₃/H₂SO₄) at the meta position relative to the oxadiazole.

  • Oxadiazole C-5 Modification : Nucleophilic attack at the oxadiazole’s C-5 position by amines or thiols forms substituted derivatives .

Example :

Compound+HNO3Nitro-pyridinyl Derivative[8]\text{Compound} + \text{HNO}_3 \rightarrow \text{Nitro-pyridinyl Derivative} \quad[8]

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis cleaves key bonds:

  • Oxadiazole Hydrolysis : Under acidic conditions (HCl/H₂O), the oxadiazole ring opens to form a diamide.

  • Amide Hydrolysis : Strong bases (NaOH) hydrolyze the propanamide to a carboxylic acid .

Conditions and Outcomes :

Hydrolysis TypeConditionsProduct
Oxadiazole Cleavage6M HCl, 100°C, 12 hrsDiamide + NH₃
Amide Hydrolysis2M NaOH, EtOH, reflux3-Carboxypropyl derivative

Cross-Coupling Reactions

The pyridinyl and methoxyphenyl groups enable Pd-catalyzed couplings:

  • Suzuki Coupling : The 4-pyridinyl group participates in cross-couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃).

  • Buchwald-Hartwig Amination : Introduces amines to the phenyl ring.

Catalytic System :

Compound+Ar-B(OH)2Pd(dba)2,SPhosBiaryl Derivative[3]\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dba)}_2, \text{SPhos}} \text{Biaryl Derivative} \quad[3]

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

  • Thermal Cyclization : Heating in DMF induces cyclization between the propanamide and pyridinyl groups, forming a bicyclic structure .

Representative Pathway :

CompoundΔ,DMFPyrrolo-oxadiazole Derivative[7]\text{Compound} \xrightarrow{\Delta, \text{DMF}} \text{Pyrrolo-oxadiazole Derivative} \quad[7]

Mechanistic Considerations

  • Electronic Effects : The electron-withdrawing oxadiazole ring directs electrophilic substitution to the pyridinyl group’s meta position.

  • Steric Factors : Bulky substituents on the phenyl ring hinder reactions at the ortho position.

Comparison with Similar Compounds

Key Structural Variations and Implications

Pyridine’s nitrogen may improve solubility and target engagement in biological systems. 6-Fluoropyridin-3-yl (): Fluorine substitution on pyridine may optimize receptor binding (e.g., CB2 selectivity) via steric and electronic effects .

Amide Substituents: 3-Methoxyphenyl (target): Methoxy groups improve metabolic stability compared to unsubstituted phenyl groups. The 3-position may influence steric interactions with target proteins. Carbazole derivatives (): Bulky carbazole moieties enhance selectivity for CB2 receptors by occupying hydrophobic binding pockets .

Synthetic Yields: The CFTR potentiator (47% yield, ) highlights efficient coupling of oxadiazole-propanoic acid with pyrimidin-2-amine . Lower yields in other compounds (e.g., 7% for cephalosporin derivatives in ) suggest challenges in sterically hindered syntheses .

Q & A

Q. Table 1: Example Reaction Conditions

ReagentEquivalentsSolventTemperatureTime
EDAC1.1 eqDry DCM0°C → RT14 h
Amine1.1 eqDry DCM0°C → RT14 h
DMAPCatalyticDry DCMRT1 h

Basic: How can the crystal structure or conformational stability of this compound be determined?

Answer:

  • X-ray Crystallography : Use the SHELX software suite for data refinement. Small-molecule crystals are grown via slow evaporation, and diffraction data are collected at low temperatures (e.g., 100 K) .
  • Computational Modeling : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict stable conformers and electronic properties.

Advanced: How to design receptor-binding assays to evaluate its interaction with cannabinoid (CB2) or serotonin (5-HT) receptors?

Answer:

  • Radioligand Displacement : Use [³H]CP-55,940 for CB2 or [³H]LSD for 5-HT receptors. Incubate with membrane preparations from transfected HEK293 cells and measure competitive binding via scintillation counting .
  • Functional Assays : For CB2, monitor cAMP inhibition (IC50) using forskolin-stimulated HEK-CB2 cells .

Q. Table 2: Example Binding Assay Parameters

ParameterCB2 Assay5-HT Assay
Radioligand[³H]CP-55,940 (0.5 nM)[³H]LSD (1.0 nM)
Incubation Time90 min at 37°C60 min at 25°C
Nonspecific Blocker10 µM WIN55,212-210 µM Ketanserin

Advanced: What structural modifications enhance bioactivity, and how are they prioritized?

Answer:

  • Oxadiazole/Pyridine Modifications :
    • Introduce electron-withdrawing groups (e.g., Br, F) on the pyridine ring to improve receptor affinity .
    • Replace methoxyphenyl with carbazole or tert-butylisoxazole for steric optimization .
  • Methodology :
    • Synthesize analogs via parallel combinatorial chemistry.
    • Rank compounds using in silico ADMET predictions (e.g., LogP, CYP450 inhibition) .

Advanced: How can molecular docking predict binding modes with GPCR targets?

Answer:

  • Template Selection : Use GPCR crystal structures (e.g., CB2 PDB: 5ZTY) for homology modeling .
  • Docking Workflow :
    • Prepare ligand (AMBER/GAFF force fields) and receptor (protonation state optimization).
    • Perform flexible docking with AutoDock Vina or Glide.
    • Validate poses using Molecular Dynamics (MD) simulations (e.g., 100 ns trajectories).

Advanced: What in vitro assays assess metabolic stability and CYP450 interactions?

Answer:

  • Microsomal Stability : Incubate with human liver microsomes (HLMs) and NADPH. Quantify parent compound loss via LC-MS/MS (t1/2 calculation) .
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to measure IC50 shifts .

Advanced: How to optimize in vivo pharmacokinetic (PK) studies for this compound?

Answer:

  • Radiolabeling : Synthesize a ¹⁴C-labeled analog for biodistribution studies (e.g., via Bolton-Hunter reagent) .
  • PK Parameters :
    • Administration : Intravenous (IV) vs. oral (PO) dosing in rodents.
    • Sampling : Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.
    • Analysis : Non-compartmental modeling (WinNonlin) for AUC, Cmax, and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.